molecular formula C9H12BrN3O4 B085790 5-Bromo-2'-deoxycytidine CAS No. 1022-79-3

5-Bromo-2'-deoxycytidine

Cat. No. B085790
CAS RN: 1022-79-3
M. Wt: 306.11 g/mol
InChI Key: KISUPFXQEHWGAR-RRKCRQDMSA-N
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Description

5-Bromo-2'-deoxycytidine is a derivative of deoxycytidine, notable for its bromo substituent at the 5-position. This modification significantly alters its chemical reactivity and physical properties, making it a compound of interest in various fields of biochemical and medical research.

Synthesis Analysis

The synthesis of 5-Bromo-2'-deoxycytidine and related compounds has been explored through methods involving organopalladium intermediates, yielding good results for potential antiviral agents (Jones et al., 1979). Another approach detailed the preparation of diastereomers of 5,6-dihydroxy-5,6-dihydro-5-methyl-2'-deoxycytidine, starting from bromohydrins under slightly alkaline conditions, highlighting the intricate steps in synthesizing specific structural variants of 5-Bromo-2'-deoxycytidine (Bienvenu & Cadet, 1996).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2'-deoxycytidine derivatives has been a subject of study, with investigations into the conformational features and crystal structures providing insights into their chemical behavior and interaction potential. For instance, the crystal and molecular structure analysis of (E)-5-(2-bromovinyl-2′-deoxyuridine) showed that its conformational features resemble those of thymidine, with ribofuranose rings assuming a rare C(3')-exo form (Párkányi et al., 1983).

Chemical Reactions and Properties

5-Bromo-2'-deoxycytidine participates in various chemical reactions, demonstrating its versatility. For example, its interaction with cysteine has been shown to lead to 100 percent dehalogenation to 2'-deoxycytidine under specific conditions (Pal et al., 1988). Furthermore, its potential as a DNA photosensitizer was highlighted by studies showing damage to oligonucleotides upon irradiation, indicating its clinical application prospects (Zdrowowicz et al., 2016).

Scientific Research Applications

  • Stem Cell Research : 5-Bromo-2'-deoxycytidine (BrdU) causes neural stem cells to lose global DNA methylation and undergo astrocytic differentiation. This suggests caution in its use in stem cell research but also highlights potential therapeutic applications in oncology (Schneider & d’Adda di Fagagna, 2012).

  • Antiviral and Antimetabolic Activities : 5-Bromo-2'-deoxycytidine exhibits selective inhibition of herpes simplex virus replication and displays less cytotoxicity compared to other similar compounds, making it a potential antiviral agent (De Clercq et al., 1982).

  • Mutagenicity Mechanism : The mutagenicity of 5-aza-2'-deoxycytidine is mediated by the mammalian DNA methyltransferase. This highlights the need for DNA methyltransferase inhibitors in chemoprevention and therapy (Jackson-Grusby et al., 1997).

  • DNA Synthesis Inhibition : Inhibition of cytidine deaminase by tetrahydrouridine decreases the incorporation of 5-Bromo-2'-deoxycytidine into DNA. This suggests a pathway involving deamination to 5-bromodeoxyuridine (Cooper & Greer, 1973).

  • Chemical DNA Sequencing : 5-Bromo-2'-deoxycytidine is more sensitive to formamide than 2'-deoxycytidine, which is significant for improving the one-lane chemical DNA sequencing procedure (Saladino et al., 1997).

  • Radiosensitization in Tumors : The halogenated pyrimidine analogue 5-Bromo-2'-deoxycytidine (BCdR) shows increased radiosensitization in tumors, suggesting its potential in cancer treatment (Goffinet & Brown, 1977).

  • Cytotoxicity in Cancer Cells : 5-Aza-2'-deoxycytidine's cytotoxicity in mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation. This suggests a direct mechanism of cytotoxicity relevant for cancer therapy (Jüttermann et al., 1994).

Safety And Hazards

5-Bromo-2’-deoxycytidine is suspected of causing cancer . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment and wear chemical impermeable gloves .

Future Directions

The significant yield of the PCR product demonstrates that Marathon DNA polymerase accepts the brominated analogue of dC triphosphate . Since single strand breaks and intrastrand cross-links are potentially lethal to the cell, BrdC could be considered as a nucleoside with possible clinical applications .

properties

IUPAC Name

4-amino-5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISUPFXQEHWGAR-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2'-deoxycytidine

CAS RN

1022-79-3
Record name 5-Bromo-2′-deoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromodeoxycytidine
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Record name 5-bromo-2'-deoxycytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.568
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Record name BROMODEOXYCYTIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
378
Citations
M Zdrowowicz, P Wityk, B Michalska… - Organic & Biomolecular …, 2016 - pubs.rsc.org
… duplex oligonucleotides, point labeled with 5-bromo-2′-deoxycytidine (BrdC). Furthermore, … oligonucleotide, multiply substituted with 5-bromo-2′-deoxycytidine, in order to assess its …
Number of citations: 13 pubs.rsc.org
PK Chang, AD Welch - Biochemical Pharmacology, 1961 - Elsevier
… ; the yield of 5-bromo-2’-deoxycytidine … crude 5-bromo-2’deoxycytidine hydrobromide was purified by the use of a charcoal column, an 87 per cent yield of free 5-bromo-2’-deoxycytidine …
Number of citations: 16 www.sciencedirect.com
Y Zeng, Y Wang - Nucleic acids research, 2006 - academic.oup.com
… -dependent formation of intrastrand crosslink products from the UVB irradiation of duplex oligodeoxynucleotides harboring a Br dU or its closely related 5-bromo-2′-deoxycytidine ( Br …
Number of citations: 55 academic.oup.com
K He, KW Porter, A Hasan, JD Briley… - Nucleic acids …, 1999 - academic.oup.com
… authentic 5-bromo-2′-deoxycytidine and UV spectroscopy. Treatment of 5-bromo-2′-deoxycytidine … On the contrary, when 5-bromo-2′-deoxycytidine was treated with borane-N,N-…
Number of citations: 65 academic.oup.com
T Suzuki, K Ida, S Uchibe, M Inukai - Bioorganic & medicinal chemistry, 2008 - Elsevier
… and 5-bromo-2′-deoxycytidine. Hypochlorite solution and bromine water reacted with 2′-deoxycytidine generating 5-hydroxy-2′-deoxycytidine and 5-bromo-2′-deoxycytidine in the …
Number of citations: 7 www.sciencedirect.com
MD Shetlar, J Chung - Photochemistry and Photobiology, 2012 - Wiley Online Library
… The latter results indicate that 5-iodo-2′-deoxyuridine (5-IdUrd), 5-bromo-2′-deoxycytidine and 5-iodo-2′-deoxycytidine each form putative CBDs and that 5-BrdUrd is capable of …
Number of citations: 6 onlinelibrary.wiley.com
WH Prusoff, JW Cramer, MY Chu, AD Welch - Biochemical Pharmacology, 1961 - Elsevier
… Thus, 5-bromo-2’-deoxycytidine (BCDR)” and 5-iodo-2’-deoxycytidine (lCDR)i2 might be expected to exhibit relatively … PK Chang for the preparation of the 5bromo-2’-deoxycytidine …
Number of citations: 13 www.sciencedirect.com
R Saladino, C Crestini, E Mincione, G Costanzo… - Bioorganic & Medicinal …, 1997 - Elsevier
… In order to test this hypothesis and to apply this rationale to the DNA chemical sequencing procedure, we have analysed the sensitivity to formamide of 5bromo-2'-deoxycytidine and 5-…
Number of citations: 23 www.sciencedirect.com
MB Jo, KK Youn - Bulletin of the Korean Chemical Society, 1992 - koreascience.kr
… It seemed lik이y that we would first prepare 5-bromo-2'deoxycytidine by using the reported … Derivatization of the 5f-hydroxy group of 4'N-benzoyl-5bromo-2'-deoxycytidine 1 was …
Number of citations: 2 koreascience.kr
L Chomicz, Ł Golon, J Rak - Physical Chemistry Chemical Physics, 2014 - pubs.rsc.org
… Finally, the C5 or C6 nucleobase hydrogen was substituted with the bromine atom, winding up with the starting geometry of the neutral 5-bromo-2′-deoxycytidine 3′,5′-diphosphate (…
Number of citations: 15 pubs.rsc.org

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